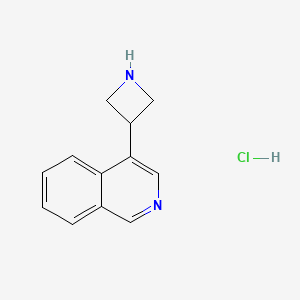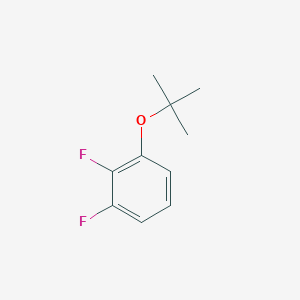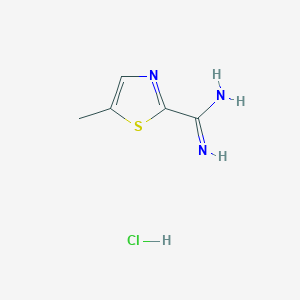![molecular formula C14H9BrN2O2S B15337852 (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with a complex structure It features a furan ring substituted with a bromine atom, a phenyl group, and an imidazole ring with a mercapto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the 5-bromo-2-furyl aldehyde, which is then reacted with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the furan ring.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups onto the furan ring.
Aplicaciones Científicas De Investigación
(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-[(5-chloro-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-[(5-methyl-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
Compared to similar compounds, (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the bromine atom on the furan ring. This bromine atom can participate in various chemical reactions, making the compound versatile for synthetic modifications. Additionally, the combination of the furan, imidazole, and phenyl groups provides a unique structural framework that can interact with different molecular targets.
Propiedades
Fórmula molecular |
C14H9BrN2O2S |
|---|---|
Peso molecular |
349.20 g/mol |
Nombre IUPAC |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-7-6-10(19-12)8-11-13(18)17(14(20)16-11)9-4-2-1-3-5-9/h1-8H,(H,16,20)/b11-8+ |
Clave InChI |
KMSLULBMMJCVRR-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)Br)/NC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


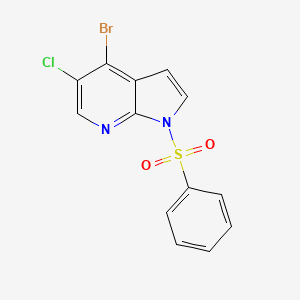
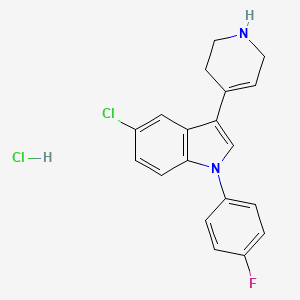
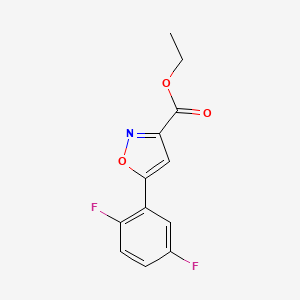

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)
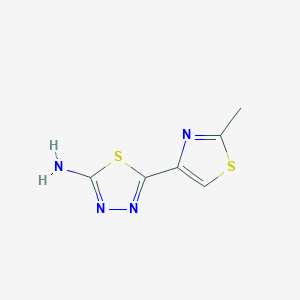
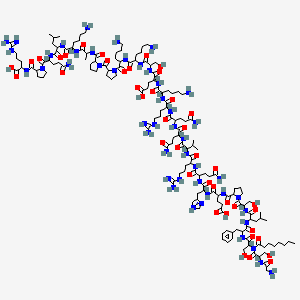

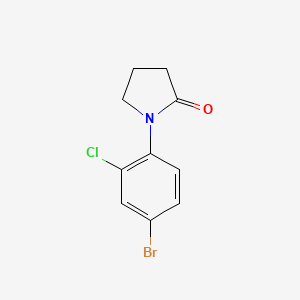
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
